molecular formula C16H18N2O3 B1195114 Cromakalim CAS No. 94535-51-0

Cromakalim

Cat. No.: B1195114
CAS No.: 94535-51-0
M. Wt: 286.33 g/mol
InChI Key: TVZCRIROJQEVOT-LSDHHAIUSA-N
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Description

Cromakalim is a potassium channel-opening vasodilator. It is known for its ability to act on ATP-sensitive potassium channels, causing membrane hyperpolarization. This action makes it effective in treating hypertension by relaxing vascular smooth muscle and lowering blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cromakalim involves several steps:

    Reaction of 4-cyanophenol with 2-hydroxy-2-methyl-3-butyne: This reaction likely proceeds through the formation of a propargyl carbocation, which then attacks the aromatic ring, forming an allylic cation that captures the adjacent phenol oxygen to form the product.

    Treatment with aqueous N-bromosuccinimide: This step adds the elements of hypobromous acid, forming a bromohydrin as a mixture of trans enantiomers.

    Cyclization to the epoxide: In the presence of sodium hydroxide, the bromohydrin cyclizes to form the epoxide.

    Ring opening with ammonia: This step yields a mixture of trans amino alcohols, which are resolved to obtain the desired enantiomer.

    Acylation with 4-chlorobutyryl chloride: This step forms the chloroamide.

    Formation of the pyrrolidine ring: The anion from the reaction of the amide with sodium hydride displaces the chlorine, forming the pyrrolidine ring and yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .

Types of Reactions:

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are not the primary reactions it is known for.

    Substitution: this compound can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Cromakalim has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study potassium channel function and regulation.

    Biology: Investigated for its effects on cellular membrane potential and ion transport.

    Medicine: Explored for its potential in treating hypertension, glaucoma, and other conditions involving smooth muscle relaxation.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Cromakalim exerts its effects by opening ATP-sensitive potassium channels. This action leads to an efflux of potassium ions, causing membrane hyperpolarization. The hyperpolarization pulls the membrane potential away from the threshold, making it more difficult to excite the smooth muscle cells, thereby causing relaxation. This mechanism is particularly effective in lowering blood pressure by relaxing vascular smooth muscle .

Comparison with Similar Compounds

    Pinacidil: Another potassium channel opener with similar vasodilatory properties.

    Nicorandil: Combines potassium channel opening with nitrate-like vasodilatory effects.

    Diazoxide: Primarily used for its hyperglycemic effects but also acts as a potassium channel opener.

Comparison: Cromakalim is unique in its potency and selectivity for ATP-sensitive potassium channels. It is approximately 100-fold more potent than pinacidil and exhibits a distinct profile in terms of its effects on vascular and cardiac tissues. Unlike some other potassium channel openers, this compound does not significantly affect cardiac muscle tension, making it a safer option for patients with cardiovascular conditions .

Properties

CAS No.

94535-51-0

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1

InChI Key

TVZCRIROJQEVOT-LSDHHAIUSA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Synonyms

BRL 38226
BRL 38227
BRL-34915
BRL-38226
BRL-38227
BRL38226
BRL38227
Cromakalim
Cromakalim, (3R-cis)-Isomer
Cromakalim, (3R-trans)-Isomer
Cromakalim, (3S-cis)-Isomer
Cromakalim, (3S-trans)-Isomer
Cromakalim, (trans)-Isomer
Lemakalim
Levcromakalim

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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